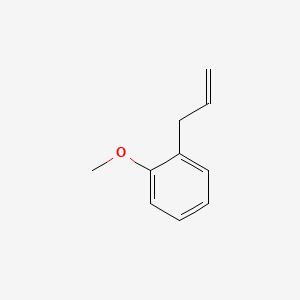

2-Allylanisole

Vue d'ensemble

Description

2-Allylanisole is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99745. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Electrochemical Polymerization

2-Allylanisole has been explored in the field of electrochemical polymerization. Research by Cihaner et al. (2001) investigated the polymerization of 4-allylanisole, a derivative of this compound, in acetonitrile using different electrolytes. This polymerization process resulted in insoluble polymer films with very low conductivity, along with low molecular weight polymers. The study provided insights into the temperature effects on polymerization rates and characterized the polymers using NMR and FTIR spectra (Cihaner, Testereci, & Önal, 2001).

Propylene Polymerization and Synthesis of End-Capped Oligomers

Atiqullah et al. (2008) discussed the role of allylanisole in metallocene-catalyzed propylene polymerization. The study demonstrated that allylanisole acted as an in situ chain transfer agent in the polymerization process, leading to the synthesis of end-capped oligomers. This revealed the potential of allylanisole in controlling molecular weight and end-group functionality in polypropylene synthesis (Atiqullah, Akhtar, Tinkl, & Ahmed, 2008).

Photoproducts Modification in Cyclodextrin Inclusion Complexes

Monti et al. (2005) examined how the distribution of photoproducts from this compound was altered when included in cyclodextrin cavities. The inclusion significantly modified the photochemical behavior of this compound, highlighting its potential in modifying the photochemical properties of various compounds (Monti et al., 2005).

Extraction and Determination in Food Products

Siano et al. (2003) developed a method for the extraction and determination of 4-allylanisole in food products. This study is relevant for understanding the presence and quantity of allylanisole derivatives in various food items, demonstrating its application in food quality control and safety (Siano, Ghizzoni, Gionfriddo, Colombo, Servillo, & Castaldo, 2003).

Insect Behavior Modification

Haack et al. (2004) investigated the effects of 4-allylanisole on the behavior of the pine shoot beetle, Tomicus piniperda. The study found that allylanisole significantly reduced beetle attraction to baited traps, suggesting its potential use in pest management strategies (Haack, Lawrence, Petrice, & Poland, 2004).

Oleoresin Characterization in Loblolly Pines

Strom et al. (2002) explored the oleoresin characteristics of loblolly pines, particularly focusing on the concentration of 4-allylanisole. The study provided insights into the role of 4-allylanisole in the tree's resistance to beetle attack, highlighting its significance in the ecological interactions of forest ecosystems (Strom, Goyer, Ingram, Boyd, & Lott, 2002).

Propriétés

IUPAC Name |

1-methoxy-2-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-6-9-7-4-5-8-10(9)11-2/h3-5,7-8H,1,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCINBJDCXBFCDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190468 | |

| Record name | Benzene, 1-methoxy-2-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3698-28-0 | |

| Record name | Benzene, 1-methoxy-2-(2-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003698280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3698-28-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methoxy-2-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Allylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

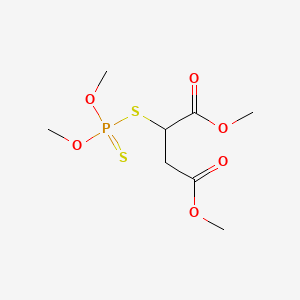

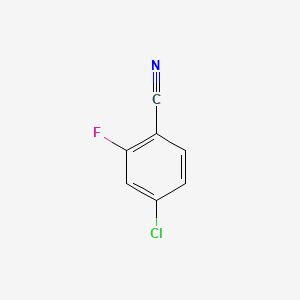

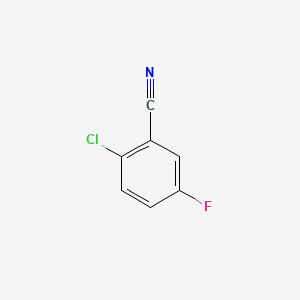

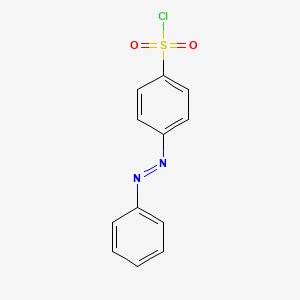

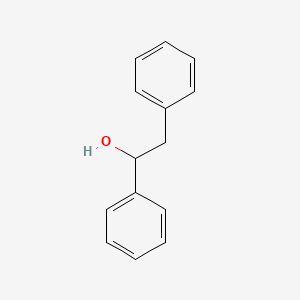

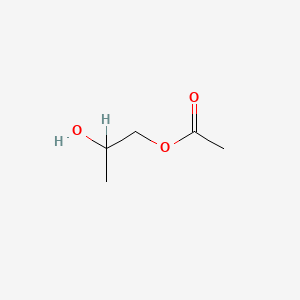

Feasible Synthetic Routes

Q1: What are the potential applications of 2-allylanisole in polymer chemistry?

A1: this compound serves as a valuable functional monomer in the synthesis of poly(1,4-ketone) terpolymers. [] These polymers are formed through a palladium-catalyzed alternating copolymerization reaction involving this compound, carbon monoxide, and an apolar alkene. The incorporation of this compound introduces pendant hydroxy groups into the polymer structure, influencing the material's properties. Depending on the chosen alkene and the concentration of this compound, the resulting terpolymers can exhibit varying degrees of crystallinity and glass transition temperatures. [] This tunability makes these functional polymers promising for various applications requiring controlled thermal and physical properties.

Q2: Are there any studies on the reaction mechanisms involving this compound as a substrate?

A3: Yes, research indicates that this compound can be used as a starting material for synthesizing substituted propenylarenes. [] Under phase-transfer catalysis conditions, this compound can react with arylalkanenitrile carbanions through a nucleophilic addition pathway. [] This reaction leads to the formation of 4-aryl-2-phenylbutyronitriles. [] This study highlights the potential of this compound as a building block in organic synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.